2-[2-(2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine;oxalic acid
Description
2-[2-(2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine;oxalic acid is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound consists of a phenoxy group substituted with dimethyl groups, linked through an ethoxy chain to a diethylethanamine moiety, and is often used in its oxalic acid salt form.
Properties
IUPAC Name |
2-[2-(2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.C2H2O4/c1-5-17(6-2)10-11-18-12-13-19-16-14(3)8-7-9-15(16)4;3-1(4)2(5)6/h7-9H,5-6,10-13H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAYVANDROLSQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=C(C=CC=C1C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylphenol and ethylene oxide.
Ether Formation: The phenol reacts with ethylene oxide under basic conditions to form 2-(2,6-dimethylphenoxy)ethanol.
Amine Introduction: The ethanol derivative is then reacted with diethylamine in the presence of a suitable catalyst to form 2-[2-(2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine.
Salt Formation: Finally, the amine is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or amines.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
2-[2-(2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as an antihistamine or anticholinergic agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, as an antihistamine, it may block histamine receptors, preventing allergic reactions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenoxyacetic acid: Shares the phenoxy and dimethyl groups but differs in the acetic acid moiety.
2-(2,6-Dimethylphenoxy)ethanol: Similar structure but lacks the diethylethanamine group.
N,N-Diethylethanamine: Contains the diethylethanamine moiety but lacks the phenoxy group.
Uniqueness
2-[2-(2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to form stable salts with oxalic acid further enhances its versatility in various applications.
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